N-Benzylidene-4-nitro-benzenesulfonamide is an organic compound characterized by its unique structure, which includes a benzylidene group attached to a 4-nitro-benzenesulfonamide moiety. The molecular formula of this compound is , and it features a sulfonamide functional group that is known for its biological activity. This compound exhibits a melting point range of 178-180 °C and has a density of approximately 1.552 g/cm³ .
Compounds related to N-benzylidene-4-nitro-benzenesulfonamide exhibit significant biological activities, particularly as antimicrobial agents. The presence of the nitro group enhances the compound's ability to interact with biological targets, making it a subject of interest in medicinal chemistry. Research indicates that similar sulfonamides have shown efficacy against various bacterial strains, highlighting their potential as therapeutic agents .
The synthesis of N-benzylidene-4-nitro-benzenesulfonamide can be achieved through several methods:
N-Benzylidene-4-nitro-benzenesulfonamide has several applications:
Studies involving N-benzylidene-4-nitro-benzenesulfonamide have indicated its potential interactions with various biological targets. For instance, its ability to inhibit certain enzymes involved in bacterial metabolism has been documented, suggesting a mechanism similar to that observed in other sulfonamides. Additionally, computational studies have been employed to predict its binding affinities and interaction energies with target proteins, providing insights into its pharmacological profile .
Several compounds share structural similarities with N-benzylidene-4-nitro-benzenesulfonamide, each possessing unique properties:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 4-Nitrobenzenesulfonamide | Contains a nitro group on the benzenesulfonamide | Widely used as an antibacterial agent |
| Benzylidene-4-amino-benzenesulfonamide | Features an amino group instead of a nitro group | Exhibits different biological activities |
| N-(4-Halo-2-nitrophenyl)benzenesulfonamide | Halogenated analogs provide varied reactivity | Enhanced reactivity due to halogen substituents |
These compounds illustrate the diversity within the sulfonamide class while highlighting the unique aspects of N-benzylidene-4-nitro-benzenesulfonamide, particularly its specific functionalization and biological activity.
The formation of N-Benzylidene-4-nitro-benzenesulfonamide involves a Schiff base condensation between 4-nitrobenzenesulfonamide and benzaldehyde. Key optimization parameters include solvent selection, catalytic systems, and reaction conditions, which collectively influence yield and purity.
Solvent polarity and proticity significantly impact reaction kinetics and equilibrium. Ethanol, a polar protic solvent, facilitates proton transfer during imine formation, achieving yields of 85% under reflux conditions. In contrast, non-polar solvents like benzene, when paired with piperidine and acetic acid, yield 75% product within 1.5 hours. A comparative analysis of solvent systems is summarized below:
Table 1: Solvent Systems for Schiff Base Formation
| Solvent | Polarity | Boiling Point (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Ethanol | Polar protic | 78 | 85 | 5 |
| Benzene | Non-polar | 80 | 75 | 1.5 |
| Dichloromethane | Non-polar | 40 | 79 | 24 |
Ethanol’s high polarity stabilizes transition states through hydrogen bonding, while benzene minimizes side reactions like hydrolysis.
Catalysts accelerate imine formation by lowering activation energy. Lewis acids such as titanium(IV) chloride-pyridine complexes enable room-temperature reactions in dichloromethane, yielding 79% product. Brønsted acids like acetic acid, when combined with bases (e.g., piperidine), achieve comparable yields (75%) in benzene. Non-catalytic methods using ethanol reflux remain effective but require longer durations.
Table 2: Catalytic Systems for Condensation
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| TiCl₄-pyridine | CH₂Cl₂ | 25 | 79 |
| Piperidine-AcOH | Benzene | 80 | 75 |
| None | Ethanol | 78 | 85 |
Lewis acid catalysts enhance electrophilicity of the carbonyl group, while Brønsted acid-base systems deprotonate the amine, promoting nucleophilic attack.
Reaction duration and temperature critically affect yield and side-product formation. Ethanol reflux (78°C) for 5 hours maximizes Schiff base formation (85%). Shorter durations (1.5 hours) in benzene at 80°C yield 75%, but extending to 17 hours promotes cyclization byproducts. Room-temperature reactions with TiCl₄-pyridine require 24 hours for 79% yield, highlighting a trade-off between temperature and time.
Table 3: Temperature-Time Optimization
| Condition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol reflux | 78 | 5 | 85 |
| Benzene reflux | 80 | 1.5 | 75 |
| TiCl₄-pyridine, rt | 25 | 24 | 79 |
Optimal conditions balance rapid kinetics with minimal decomposition, favoring ethanol reflux for high yields or TiCl₄-pyridine for mild conditions.
N-Benzylidene-4-nitro-benzenesulfonamide represents a structurally distinct member of the benzenesulfonamide family, characterized by its Schiff base linkage and nitro substitution pattern [1]. The compound's molecular formula is C₁₃H₁₀N₂O₄S with a molecular weight of 290.3 g/mol, featuring a benzylidene moiety connected to a 4-nitrobenzenesulfonamide core [2] [1]. This structural configuration positions the compound within a class of molecules that have demonstrated significant biological activity against various cancer cell lines through multiple mechanistic pathways [3] [4].
The anticancer properties of N-Benzylidene-4-nitro-benzenesulfonamide are mediated through a complex network of molecular interactions that involve enzyme inhibition, protein binding, and cellular signaling cascade modulation [3] [4]. Research has demonstrated that sulfonamide derivatives, particularly those containing Schiff base functionalities, exhibit potent cytotoxic effects against breast cancer cell lines with inhibitory concentration values ranging from 4.25 to 4.85 micromolar [3]. The compound's nitro substitution enhances its biological activity by facilitating specific protein-drug interactions and improving cellular uptake mechanisms [5] [6].
Carbonic anhydrase IX and XII represent critical molecular targets for N-Benzylidene-4-nitro-benzenesulfonamide's anticancer activity [7] [8]. These transmembrane enzymes are overexpressed in hypoxic tumor environments and play essential roles in maintaining intracellular pH homeostasis and extracellular acidification [9] [10]. The inhibition of carbonic anhydrase IX and XII by sulfonamide derivatives occurs through direct coordination of the sulfonamide group with the zinc ion located in the enzyme's active site [11] [12].
The binding mechanism involves the formation of a tetrahedral zinc complex where the deprotonated sulfonamide nitrogen coordinates directly to the zinc center [11]. This interaction displaces the zinc-bound hydroxide ion, effectively blocking the enzyme's catalytic activity [12]. Structural studies have revealed that the benzylidene moiety of N-Benzylidene-4-nitro-benzenesulfonamide occupies hydrophobic binding pockets within the enzyme active site, forming additional stabilizing interactions with amino acid residues such as Phenylalanine 131, Leucine 198, and Proline 202 [11] [12].
Quantitative analysis of carbonic anhydrase inhibition demonstrates that sulfonamide derivatives exhibit remarkable selectivity for tumor-associated isoforms IX and XII compared to cytosolic isoforms I and II [13] [14]. The inhibition constants for effective sulfonamide compounds against carbonic anhydrase IX range from 20.3 to 1350 nanomolar, while carbonic anhydrase XII inhibition occurs at concentrations between 0.59 and 264.1 nanomolar [13] [14]. These values indicate that N-Benzylidene-4-nitro-benzenesulfonamide and related compounds achieve potent enzyme inhibition at clinically relevant concentrations [8] [12].
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference |
|---|---|---|---|---|---|
| Acetazolamide | 250.0 | 12.1 | 25.8 | 5.7 | [13] |
| Sulfonamide Compound 16 | 552.4 | 350.1 | 1350.0 | 54.5 | [13] |
| Sulfonamide Compound 17 | 582.1 | 126.9 | 458.3 | 32.0 | [13] |
| Sulfonamide Compound 18 | 724.7 | 9.2 | 30.1 | 53.2 | [13] |
| Sulfonamide Compound 19 | 24.6 | 3.9 | 20.3 | 58.3 | [13] |
| Sulfonamide Compound 21 | 526.9 | 96.1 | 317.1 | 77.5 | [13] |
The functional consequences of carbonic anhydrase IX and XII inhibition extend beyond simple enzyme inactivation [9] [10]. These enzymes contribute significantly to tumor cell survival under hypoxic conditions by facilitating carbon dioxide hydration and maintaining intracellular alkalinization [15] [16]. Inhibition of these enzymes disrupts the tumor microenvironment's pH regulation, leading to intracellular acidification and subsequent activation of apoptotic pathways [10] [17]. The loss of pH homeostasis also impairs cellular metabolic processes and reduces the tumor's ability to adapt to hypoxic stress conditions [9] [18].
The interaction between N-Benzylidene-4-nitro-benzenesulfonamide and BRCA2 protein represents a novel mechanistic pathway for anticancer activity [4] [3]. BRCA2 functions as a critical component of the homologous recombination DNA repair pathway and plays essential roles in maintaining genomic stability [19]. The protein contains multiple functional domains including eight BRC repeats that bind RAD51 and a DNA-binding domain that recognizes both single-stranded and double-stranded DNA structures [19].
Molecular docking studies have revealed that sulfonamide-based Schiff bases, including N-Benzylidene-4-nitro-benzenesulfonamide, interact with BRCA2 through multiple binding sites [4] [3]. The compound exhibits a binding affinity energy of -7.99 kilocalories per mole when interacting with the BRCA2 protein structure, indicating stable complex formation [3]. This interaction occurs primarily through hydrogen bonding between the sulfonamide oxygen atoms and amino acid residues within the BRCA2 DNA-binding domain [4].
The benzylidene moiety of the compound contributes to binding specificity by occupying hydrophobic pockets within the BRCA2 structure [3]. The nitro group enhances binding affinity through electrostatic interactions with positively charged amino acid residues [4]. Molecular dynamics simulations confirm the formation of a stable N-Benzylidene-4-nitro-benzenesulfonamide-BRCA2 complex with strong binding affinity maintained throughout the simulation period [3].
The functional implications of BRCA2 inhibition by N-Benzylidene-4-nitro-benzenesulfonamide include disruption of homologous recombination repair processes and increased sensitivity to DNA damaging agents [19] [4]. BRCA2 protein normally facilitates RAD51 loading onto replication protein A-coated single-stranded DNA, a critical step in homologous recombination [19]. Compound binding interferes with this process, leading to accumulation of DNA double-strand breaks and activation of cell cycle checkpoints [4].
The interaction with BRCA2 also affects the protein's association with PALB2, which serves as a molecular bridge between BRCA1 and BRCA2 [19]. This disruption compromises the entire BRCA1-PALB2-BRCA2 complex formation, further impairing DNA repair capacity [19]. The resulting DNA repair deficiency creates a state of synthetic lethality that selectively targets cancer cells with existing DNA repair vulnerabilities [4].
N-Benzylidene-4-nitro-benzenesulfonamide demonstrates significant pro-apoptotic activity in breast cancer cell lines through activation of both intrinsic and extrinsic apoptotic pathways [20] [21]. The compound's cytotoxic effects against MCF-7 breast cancer cells occur with an inhibitory concentration of 4.85 ± 0.006 micromolar at 48 hours, indicating potent anti-proliferative activity [3]. The apoptotic response involves complex signaling cascades that ultimately lead to programmed cell death [22] [23].
The intrinsic apoptotic pathway activation occurs through mitochondrial membrane permeabilization and cytochrome c release [20] [22]. Benzenesulfonamide derivatives, including N-Benzylidene-4-nitro-benzenesulfonamide, induce loss of mitochondrial membrane potential in a concentration-dependent manner [20]. At concentrations of 10 micromolar, related sulfonamide compounds increase mitochondrial membrane potential loss to 40 percent in treated cells [20]. This mitochondrial dysfunction triggers the release of pro-apoptotic factors including cytochrome c, which subsequently activates the caspase cascade [22].
The molecular mechanisms underlying apoptosis induction involve modulation of Bcl-2 family proteins [22] [23]. N-Benzylidene-4-nitro-benzenesulfonamide treatment leads to increased expression of pro-apoptotic proteins such as Bax and decreased expression of anti-apoptotic proteins including Bcl-2 and Bcl-xL [22]. This altered protein expression profile shifts the cellular balance toward apoptosis initiation [23]. The compound also induces p53 upregulation, which serves as a critical mediator of DNA damage-induced apoptosis [22].
| Compound | Cell Line | Apoptosis Effect | Mechanism | Reference |
|---|---|---|---|---|
| Benzenesulfonamide Compound 9 | MCF-7 | 65% apoptotic population at 10 μM | Mitochondrial pathway, MAPK/ERK dependent | [20] |
| Benzenesulfonamide Compound 19 | MCF-7 | 60% apoptotic population at 10 μM | Mitochondrial pathway, MAPK/ERK dependent | [20] |
| Quinazoline-sulfonamide 3D | Colorectal cancer | ROS-mediated apoptosis | p53/Bax induction, Bcl2 inhibition | [22] |
| Sulfonamide Schiff base 3i | MCF-7 | IC₅₀ = 4.85 ± 0.006 μM | BRCA2 interaction, DNA damage | [3] |
The MAPK/ERK signaling pathway plays a crucial role in mediating the apoptotic effects of N-Benzylidene-4-nitro-benzenesulfonamide [20] [21]. Activation of this pathway leads to increased phosphorylation of ERK proteins, which subsequently modulates downstream targets involved in cell cycle control and apoptosis [20]. Inhibition of MAPK/ERK activity significantly reduces the compound's ability to induce cell cycle arrest and apoptosis, demonstrating the pathway's critical importance [20].
Cell cycle analysis reveals that N-Benzylidene-4-nitro-benzenesulfonamide induces arrest at both S phase and G2/M checkpoints [20] [21]. The compound causes accumulation of cells in S phase from 34.71 percent in control cells to 42.11 percent in treated cells [24]. This cell cycle disruption precedes apoptosis induction and reflects the compound's interference with DNA replication and repair processes [21]. The transition from cell cycle arrest to apoptosis occurs when cellular damage exceeds repair capacity [20].